molecular formula C11H9N3O4 B154586 Nifurvidine CAS No. 1900-13-6

Nifurvidine

Cat. No. B154586
CAS RN: 1900-13-6
M. Wt: 247.21 g/mol
InChI Key: BRTOIRPXZSVHKA-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nifurvidine is a synthetic compound that belongs to the nitrofuran class of antibiotics. It has been widely used in scientific research as an antimicrobial agent due to its potent activity against a broad range of microorganisms.

Mechanism Of Action

The mechanism of action of Nifurvidine involves the inhibition of bacterial DNA synthesis. It achieves this by forming reactive intermediates that react with bacterial DNA, resulting in the formation of DNA adducts. These adducts cause DNA damage, which leads to the inhibition of DNA synthesis and ultimately bacterial cell death.

Biochemical And Physiological Effects

Nifurvidine has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and stimulate the immune system. Nifurvidine has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Nifurvidine in lab experiments is its broad-spectrum activity against a range of microorganisms. This makes it a useful tool for studying the mechanisms of antimicrobial resistance and for developing new antimicrobial agents. However, one limitation of using Nifurvidine is that it can be toxic to mammalian cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Nifurvidine. One area of interest is the development of new formulations of Nifurvidine that can improve its efficacy and reduce its toxicity. Another area of interest is the investigation of the potential use of Nifurvidine in the treatment of parasitic infections such as malaria and leishmaniasis. Additionally, research into the mechanisms of antimicrobial resistance and the development of new antimicrobial agents based on the structure of Nifurvidine is an area of ongoing research.
Conclusion:
In conclusion, Nifurvidine is a synthetic compound that has been extensively used in scientific research as an antimicrobial agent. Its broad-spectrum activity against a range of microorganisms makes it a useful tool for studying the mechanisms of antimicrobial resistance and for developing new antimicrobial agents. However, its toxicity to mammalian cells at high concentrations can limit its use in certain experiments. Ongoing research into the development of new formulations of Nifurvidine, its potential use in the treatment of parasitic infections, and the development of new antimicrobial agents based on its structure will continue to advance our understanding of this important compound.

Synthesis Methods

The synthesis of Nifurvidine involves the reaction of 5-nitrofurfural with ammonia and formaldehyde in the presence of a catalyst. The resulting compound is then purified and crystallized to obtain pure Nifurvidine. The synthesis method is well-established and has been used to produce large quantities of Nifurvidine for research purposes.

Scientific Research Applications

Nifurvidine has been extensively used in scientific research as an antimicrobial agent due to its potent activity against a broad range of microorganisms. It has been tested against various Gram-positive and Gram-negative bacteria, fungi, and viruses. Nifurvidine has also been used in the treatment of parasitic infections such as malaria and leishmaniasis.

properties

CAS RN

1900-13-6

Product Name

Nifurvidine

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

2-methyl-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C11H9N3O4/c1-7-12-8(6-10(15)13-7)2-3-9-4-5-11(18-9)14(16)17/h2-6H,1H3,(H,12,13,15)/b3-2+

InChI Key

BRTOIRPXZSVHKA-NSCUHMNNSA-N

Isomeric SMILES

CC1=NC(=O)C=C(N1)/C=C/C2=CC=C(O2)[N+](=O)[O-]

SMILES

CC1=NC(=CC(=O)N1)C=CC2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC1=NC(=O)C=C(N1)C=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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